4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, often a substituted benzene derivative, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the desired positions.
Cyclization: The halogenated intermediate is then subjected to cyclization under acidic conditions to form the isoindole ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted isoindoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the structure-activity relationships of isoindole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,3-dihydro-1H-isoindole hydrochloride
- 7-chloro-2,3-dihydro-1H-isoindole hydrochloride
- 4-bromo-7-chloro-1H-isoindole
Uniqueness
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
2694729-12-7 |
---|---|
Molecular Formula |
C8H8BrCl2N |
Molecular Weight |
269 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.